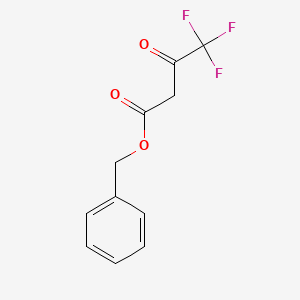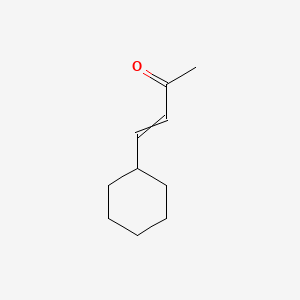
2-Bromo-3-hydroxycyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydroxycyclohex-2-en-1-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-2-cyclohexen-1-one. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like tetrahydrofuran (THF) or ether
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of 2-bromo-3-oxo-2-cyclohexene-1-one.
Reduction: Formation of 2-bromo-3-hydroxycyclohexanone
Applications De Recherche Scientifique
2-Bromo-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydroxycyclohex-2-en-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its interactions with other molecules. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromocyclohexene: Similar structure but lacks the hydroxyl group.
2-Cyclohexen-1-one: Similar structure but lacks the bromine and hydroxyl groups.
3-Hydroxy-2-cyclohexen-1-one: Similar structure but lacks the bromine atom
Uniqueness
2-Bromo-3-hydroxycyclohex-2-en-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C6H7BrO2 |
|---|---|
Poids moléculaire |
191.02 g/mol |
Nom IUPAC |
2-bromo-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 |
Clé InChI |
QITGBTIPNHLNJV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=O)C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Hydrazino-1,3-dihydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8683822.png)




